Cas no 69567-11-9 (Piperidine,3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-, (2R,3R,4R,5S)-)
![Piperidine,3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-, (2R,3R,4R,5S)- structure](https://fr.kuujia.com/scimg/cas/69567-11-9x500.png)
69567-11-9 structure
Nom du produit:Piperidine,3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-, (2R,3R,4R,5S)-
Numéro CAS:69567-11-9
Le MF:C34H37NO4
Mégawatts:523.661889791489
MDL:MFCD11113146
CID:500563
PubChem ID:11027759
Piperidine,3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-, (2R,3R,4R,5S)- Propriétés chimiques et physiques
Nom et identifiant
-
- Piperidine,3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-, (2R,3R,4R,5S)-
- (2R,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine
- 1-Deoxygalactonojirimycin Tetrabenzyl Ether
- Deoxynojirimycin Tetrabenzyl Ether
- Piperidine,3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-, [2R-(2a,3b,4a,5b)]-
- Piperidine, 3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-, (2R,3R,4r,5S)-
- CHEMBL3393673
- SCHEMBL13777996
- 69567-11-9
- HHIIDKLQTCPFQA-KMKAFXEASA-N
- BDBM50061161
- DTXSID10452394
- AS-53758
- P17068
- (2R,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-piperidine
- AKOS030242684
- MFCD11113146
- 3R,4R,5S-Tris(phenylmethoxy-2R-[(phenylmethoxy)methyl]piperidine
- HY-W042583
- CXN5WZQ882
- Piperidine,3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-,(2R,3R,4R,5S)-
- 2,3,4,6-Tetra-O-benzyl-1-D-gluco-deoxynojirimycin
- Piperidine, 3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-, [2R-(2alpha,3beta,4alpha,5beta)]-
- (2R,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]piperidine
- CS-0035586
-
- MDL: MFCD11113146
- Piscine à noyau: InChI=1S/C34H37NO4/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28/h1-20,31-35H,21-26H2/t31-,32+,33-,34-/m1/s1
- La clé Inchi: HHIIDKLQTCPFQA-KMKAFXEASA-N
- Sourire: C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](CN2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Propriétés calculées
- Qualité précise: 523.27241
- Masse isotopique unique: 523.27225866g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 39
- Nombre de liaisons rotatives: 13
- Complexité: 637
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 5.2
- Surface topologique des pôles: 49Ų
Propriétés expérimentales
- Le PSA: 48.95
Piperidine,3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-, (2R,3R,4R,5S)- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D766721-100mg |
Deoxynojirimycin Tetrabenzyl Ether |
69567-11-9 | 95% | 100mg |
$445 | 2023-09-01 | |
eNovation Chemicals LLC | D766721-250mg |
Deoxynojirimycin Tetrabenzyl Ether |
69567-11-9 | 95% | 250mg |
$840 | 2023-09-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71060-10mg |
Deoxynojirimycin Tetrabenzyl Ether |
69567-11-9 | 98% | 10mg |
¥2721.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71060-5mg |
Deoxynojirimycin Tetrabenzyl Ether |
69567-11-9 | 98% | 5mg |
¥1594.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-223933A-5 mg |
Deoxynojirimycin Tetrabenzyl Ether, |
69567-11-9 | 5mg |
¥1,083.00 | 2023-07-10 | ||
Aaron | AR005LHB-250mg |
Deoxynojirimycin Tetrabenzyl Ether |
69567-11-9 | 95% | 250mg |
$742.00 | 2023-12-13 | |
Ambeed | A984367-1g |
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine |
69567-11-9 | 95% | 1g |
$2435.0 | 2024-04-17 | |
1PlusChem | 1P005L8Z-500mg |
Deoxynojirimycin Tetrabenzyl Ether |
69567-11-9 | 95% | 500mg |
$949.00 | 2023-12-16 | |
A2B Chem LLC | AC60019-2g |
Deoxynojirimycin Tetrabenzyl Ether |
69567-11-9 | 95% | 2g |
$2441.00 | 2023-12-30 | |
A2B Chem LLC | AC60019-10mg |
Deoxynojirimycin Tetrabenzyl Ether |
69567-11-9 | ≥98% | 10mg |
$120.00 | 2024-04-19 |
Piperidine,3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-, (2R,3R,4R,5S)- Littérature connexe
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
69567-11-9 (Piperidine,3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-, (2R,3R,4R,5S)-) Produits connexes
- 2229470-66-8(2-(3,4-difluoro-2-methoxyphenyl)propan-2-yl(methyl)amine)
- 1354916-27-0(2-amino-5-(4-chlorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one)
- 1355938-68-9(N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide)
- 521983-15-3(4-(3-Nitrophenyl)oxazole)
- 1261685-54-4(2-Chloro-2'-(difluoromethyl)-4'-fluoropropiophenone)
- 1805248-99-0(2-Bromo-3-cyano-5-methylphenylacetic acid)
- 2034612-27-4(2-(2H-1,3-benzodioxol-5-yl)-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}acetamide)
- 1903548-81-1(N-({2,3'-bipyridine-3-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide)
- 2764010-32-2(2-[N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamido]acetic acid)
- 114525-94-9(L-Phenylalanine, N-methyl-, 1,1-dimethylethyl ester)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:69567-11-9)Piperidine,3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-, (2R,3R,4R,5S)-

Pureté:99%
Quantité:1g
Prix ($):2192.0